molecular formula C10H21NO B14550990 2H-1,5-Oxazocine, 5-butylhexahydro- CAS No. 61999-54-0

2H-1,5-Oxazocine, 5-butylhexahydro-

Cat. No.: B14550990
CAS No.: 61999-54-0
M. Wt: 171.28 g/mol
InChI Key: FPRMGQYTQSDNMJ-UHFFFAOYSA-N
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Description

2H-1,5-Oxazocine, 5-butylhexahydro- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in an eight-membered ring structure. This compound is part of the oxazocine family, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Oxazocine, 5-butylhexahydro- can be achieved through several methods. One common approach involves the inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in the presence of triethylamine in a mixture of chloroform and dimethylformamide. This reaction is followed by amination with secondary amines .

Industrial Production Methods

Industrial production methods for 2H-1,5-Oxazocine, 5-butylhexahydro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Oxazocine, 5-butylhexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazocine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2H-1,5-Oxazocine, 5-butylhexahydro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,5-Oxazocine, 5-butylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-Oxazocine, 5-butylhexahydro- is unique due to its specific eight-membered ring structure and the presence of a butyl group.

Properties

CAS No.

61999-54-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

5-butyl-1,5-oxazocane

InChI

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-9-12-10-5-8-11/h2-10H2,1H3

InChI Key

FPRMGQYTQSDNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCOCCC1

Origin of Product

United States

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